Bis(7)-tacrine Dihydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
Bis(7)-tacrine Dihydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(7)-tacrine dihydrochloride, a dimeric analogue of tacrine, has emerged as a molecule of significant interest in the field of neuropharmacology, particularly in the context of Alzheimer's disease. Its multifaceted mechanism of action, which extends beyond acetylcholinesterase (AChE) inhibition to include modulation of N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, positions it as a promising multi-target therapeutic candidate. This technical guide provides an in-depth overview of the synthesis of Bis(7)-tacrine dihydrochloride, its key chemical properties, and detailed experimental protocols for the evaluation of its biological activities.
Chemical Properties
Bis(7)-tacrine dihydrochloride is a symmetrical molecule composed of two tacrine (1,2,3,4-tetrahydroacridin-9-amine) moieties linked by a heptamethylene chain. The dihydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value | References |
| Molecular Formula | C₃₃H₄₀N₄·2HCl | [1] |
| Molecular Weight | 565.63 g/mol | [1] |
| CAS Number | 224445-12-9 | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water and various organic solvents. | [2] |
| Synonyms | N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride, 1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydro-acridine | [1][3] |
Synthesis of Bis(7)-tacrine Dihydrochloride
The key steps involve the Friedländer annulation to create the 9-chlorotetrahydroacridine intermediate, followed by a nucleophilic substitution with a diamine linker.
Experimental Protocol: Synthesis
Step 1: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine
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To a solution of anthranilic acid (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, serving as both reagent and solvent), add cyclohexanone (1.1 equivalents) dropwise at 0 °C.
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Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide (NH₄OH) until a precipitate forms.
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Filter the crude product, wash it with cold water, and dry it under a vacuum.
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Purify the crude 9-chloro-1,2,3,4-tetrahydroacridine by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine (Bis(7)-tacrine)
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In a sealed reaction vessel, dissolve 9-chloro-1,2,3,4-tetrahydroacridine (2 equivalents) and 1,7-diaminoheptane (1 equivalent) in phenol (excess, as a solvent and catalyst).
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Heat the mixture to 120-140 °C for 12-24 hours.
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Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and add an excess of a strong base solution (e.g., 10 M NaOH) to neutralize the phenol and precipitate the free base of Bis(7)-tacrine.
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Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane).
Step 3: Formation of Bis(7)-tacrine Dihydrochloride
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Dissolve the purified Bis(7)-tacrine free base in a minimal amount of anhydrous ethanol or isopropanol.
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Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Filter the precipitate, wash it with cold anhydrous ether, and dry it under a vacuum to yield Bis(7)-tacrine dihydrochloride.
Biological Activity and Mechanism of Action
Bis(7)-tacrine dihydrochloride exhibits a multi-target pharmacological profile, contributing to its potential therapeutic effects in neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition
Bis(7)-tacrine is a highly potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. It is reported to be up to 150-fold more potent than the parent compound, tacrine.[4][5]
NMDA Receptor Modulation
Bis(7)-tacrine acts as a non-competitive antagonist of the NMDA receptor.[6][7] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key pathological process in neurodegenerative disorders. By blocking NMDA receptors, Bis(7)-tacrine can protect neurons from glutamate-induced damage.[8] Its inhibitory effect is pH-dependent.[9]
GABA-A Receptor Antagonism
Bis(7)-tacrine is also a competitive antagonist of GABA-A receptors.[10][11] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA-A receptors, Bis(7)-tacrine can modulate inhibitory neurotransmission, which may contribute to its cognitive-enhancing effects.
Quantitative Data
| Parameter | Target | Value | Species | Reference |
| IC₅₀ | Acetylcholinesterase (AChE) | ~0.3 nM | Rat Brain | [4] |
| IC₅₀ | Butyrylcholinesterase (BChE) | ~75 nM | Rat Brain | [4] |
| IC₅₀ | NMDA-activated current | 0.66 ± 0.07 µM | Cultured Rat Hippocampal Neurons | [6] |
| IC₅₀ | Glutamate-induced excitotoxicity | 0.02 µM | Cultured Rat Cortical Neurons | [8] |
| IC₅₀ | GABA-induced inward current | 5.6 µM | Cultured Rat Hippocampal Neurons | [10] |
| Kᵢ | [³H]muscimol displacement (GABA-A Receptor) | 6.0 µM | Rat Brain Membranes | [10] |
Experimental Protocols: Biological Assays
Acetylcholinesterase Inhibition Assay (Ellman's Method)
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Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Bis(7)-tacrine dihydrochloride (test compound)
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96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
NMDA Receptor Activity Assay (Whole-Cell Patch-Clamp)
-
Principle: This electrophysiological technique measures the ion flow through NMDA receptors in cultured neurons in response to the application of NMDA. The inhibitory effect of Bis(7)-tacrine is determined by its ability to reduce this current.[6]
-
Materials:
-
Primary cultured hippocampal or cortical neurons
-
External solution (containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)
-
Internal solution (containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2)
-
NMDA and glycine (co-agonist)
-
Bis(7)-tacrine dihydrochloride
-
Patch-clamp amplifier and data acquisition system
-
-
Procedure:
-
Culture primary neurons on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Perfuse the neuron with the external solution.
-
Apply a solution containing NMDA and glycine to activate the NMDA receptors and record the inward current.
-
After a stable baseline is achieved, co-apply Bis(7)-tacrine at various concentrations with the NMDA/glycine solution.
-
Record the reduction in the NMDA-activated current.
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Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
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GABA-A Receptor Binding Assay (Radioligand Displacement)
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Principle: This assay measures the ability of Bis(7)-tacrine to displace a radiolabeled ligand (e.g., [³H]muscimol) that specifically binds to the GABA-A receptor.[10] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
-
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]muscimol (radioligand)
-
Bis(7)-tacrine dihydrochloride (test compound)
-
GABA (for determining non-specific binding)
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare rat brain membrane homogenates.
-
In test tubes, incubate the brain membranes with a fixed concentration of [³H]muscimol and varying concentrations of Bis(7)-tacrine.
-
Include control tubes for total binding (only [³H]muscimol and membranes) and non-specific binding (with an excess of unlabeled GABA).
-
Incubate the mixture at a specific temperature (e.g., 4 °C) for a set time.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration and determine the Kᵢ or IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for Bis(7)-tacrine dihydrochloride.
Caption: Workflow for the biological evaluation of Bis(7)-tacrine.
References
- 1. N1,N7-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride | 224445-12-9 | Buy Now [molport.com]
- 2. benchchem.com [benchchem.com]
- 3. 224445-12-9|N1,N7-Bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. Bis(7)-tacrine prevents glutamate-induced excitotoxicity more potently than memantine by selectively inhibiting NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel dimeric bis(7)-tacrine proton-dependently inhibits NMDA-activated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of bis(7)-tacrine inhibition of GABA-activated current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
